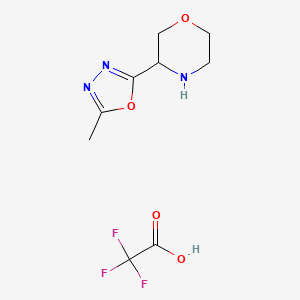

3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid

Description

The compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid consists of a morpholine ring (a six-membered heterocycle with one oxygen atom) substituted at the 3-position with a 5-methyl-1,3,4-oxadiazole moiety. Trifluoroacetic acid (TFA) is likely present as a counterion or solvent residue from synthesis, as TFA is commonly used for deprotection (e.g., removing Boc groups) or as a catalyst in organic reactions . The oxadiazole ring contributes to electron-withdrawing properties and metabolic stability, while the morpholine group enhances solubility and bioavailability in medicinal chemistry contexts .

Properties

IUPAC Name |

3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.C2HF3O2/c1-5-9-10-7(12-5)6-4-11-3-2-8-6;3-2(4,5)1(6)7/h6,8H,2-4H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWNRDQWKVGRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2COCCN2.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-65-5 | |

| Record name | Morpholine, 3-(5-methyl-1,3,4-oxadiazol-2-yl)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in drug development due to the biological activities associated with oxadiazole derivatives. Research indicates that oxadiazoles can exhibit antimicrobial, antifungal, and anticancer properties. For instance, studies have shown that oxadiazole derivatives can inhibit certain cancer cell lines and may serve as lead compounds in the development of new anticancer agents .

Agricultural Chemistry

The unique properties of this compound make it suitable for use in agricultural chemistry as a potential pesticide or herbicide. Compounds containing oxadiazole rings have been reported to possess herbicidal activity against various weeds. The trifluoroacetic acid component may enhance the solubility and bioavailability of the active ingredient in agricultural formulations .

Material Science

Due to its structural characteristics, 3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid can be utilized in the development of advanced materials. Research into polymer composites incorporating oxadiazole derivatives suggests improvements in thermal stability and mechanical properties, making them attractive for use in high-performance applications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal focused on the synthesis and evaluation of various oxadiazole derivatives, including the compound . The results demonstrated significant cytotoxicity against several cancer cell lines, indicating that modifications to the oxadiazole structure could lead to enhanced therapeutic efficacy .

Case Study 2: Herbicidal Properties

Research conducted on the herbicidal effects of oxadiazole derivatives revealed that specific structural modifications could lead to increased activity against common agricultural pests. The study highlighted the potential for developing new herbicides that are both effective and environmentally friendly .

Mechanism of Action

The mechanism by which 3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Observations :

- The morpholine group in the target compound distinguishes it from analogs with aliphatic chains (e.g., acetic acid) or aromatic systems (e.g., tetrahydroisoquinoline), likely enhancing solubility and conformational flexibility .

- The 1,3,4-oxadiazole ring is shared across analogs, but substituents (e.g., methyl, pyridinyl) modulate electronic properties and biological interactions .

Physicochemical Properties

Notes:

Biological Activity

The compound 3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring is known for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine can be represented as follows:

This compound features a morpholine ring and a 1,3,4-oxadiazole moiety, which contribute to its biological activity. The trifluoroacetic acid component enhances solubility and stability in biological systems.

The biological activity of oxadiazole derivatives often involves interaction with specific molecular targets. The 5-methyl-1,3,4-oxadiazole ring can modulate enzyme activity or receptor interactions:

- Enzyme Inhibition : Compounds with the oxadiazole ring have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : These compounds can also act on various receptors, leading to altered signaling pathways that may induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated that 3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine exhibits potent anticancer properties. A review highlighted the effectiveness of oxadiazole derivatives against various cancer cell lines:

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| T-47D (Breast Cancer) | 90.47 | 0.67 |

| MDA-MB-468 (Breast) | 84.83 | 0.80 |

| HCT-116 (Colon Cancer) | 84.32 | 0.87 |

| PC-3 (Prostate Cancer) | 81.58 | 0.95 |

These results indicate that the compound has broad-spectrum antiproliferative activity across multiple cancer types .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicated that derivatives of oxadiazoles possess significant activity against various bacterial strains and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This antimicrobial action is attributed to the ability of the oxadiazole ring to disrupt microbial cell membranes .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of various oxadiazole derivatives including the target compound against a panel of cancer cell lines at the National Cancer Institute (NCI). The findings revealed that compounds similar to 3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine exhibited IC50 values as low as 0.24 µM against EGFR-positive cancer cells .

- Mechanism Elucidation : Molecular docking studies have provided insights into how these compounds interact with target enzymes such as alkaline phosphatase and EGFR. The binding affinity was assessed using computational methods, revealing strong interactions that correlate with observed biological activities .

Preparation Methods

Method A: Cyclodehydration of Semicarbazides

The classical approach involves cyclodehydration of 1,4-disubstituted semicarbazides, which are prepared via condensation of acylhydrazines with isocyanates or related reagents.

Preparation of semicarbazides:

Acylhydrazines are reacted with isocyanates under mild conditions to produce semicarbazides with high purity. This step typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN).Cyclization to oxadiazoles:

The semicarbazides undergo cyclodehydration facilitated by reagents like polymer-supported DCC (dicyclohexylcarbodiimide) or triphenylphosphine with carbon tetrabromide under microwave irradiation.

The use of microwave heating accelerates the cyclization, providing high yields of the oxadiazole core efficiently.

Method B: Alternative Cyclization Using Polymer-Supported Reagents

- Polymer-supported Burgess reagent or PS-BEMP (polymer-supported base) with dehydrating agents like sulfonyl chlorides can facilitate milder cyclization conditions, reducing harsh reagents.

Incorporation of the 5-Methyl Substituent

The methyl group at the 5-position of the oxadiazole ring is introduced via the starting acylhydrazine or through subsequent substitution reactions on the heterocycle. Typically, methyl substitution is achieved by selecting appropriate acyl precursors bearing the methyl substituent or by methylation of the heterocycle post-formation.

- Example:

Using methyl-substituted acylhydrazines or methylated intermediates during the cyclization step ensures the methyl group is positioned correctly at the 5-position.

Functionalization with Morpholine and Trifluoroacetic Acid

Step A: Formation of the Morpholine Derivative

- The oxadiazole core can be functionalized with morpholine via nucleophilic substitution or coupling reactions.

- Method:

- React the oxadiazole with morpholine in the presence of a suitable base (e.g., potassium carbonate) in polar aprotic solvents such as acetonitrile or DMF at elevated temperatures (~80°C).

- Alternatively, direct substitution on activated positions of the heterocycle can be achieved if the heterocycle bears suitable leaving groups.

Step B: Trifluoroacetic Acid Addition

- The final step involves treatment with trifluoroacetic acid (TFA) to form the trifluoroacetic acid salt or to introduce TFA as a protecting or counter-ion.

- Procedure:

- Dissolve the amino-oxadiazole-morpholine derivative in a suitable solvent (e.g., dichloromethane or acetonitrile).

- Add an excess of TFA dropwise at room temperature under stirring.

- Stir for several hours to ensure complete salt formation or acid addition.

Summary of Key Data and Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Semicarbazide synthesis | Acylhydrazine + Isocyanate | DMF or acetonitrile | Room temp | 1-2 hours | High purity semicarbazides obtained |

| Cyclization to oxadiazole | Supported DCC or PPh₃ + CBr₄ | DMF or acetonitrile | 140°C (microwave) | 1 hour | Accelerated by microwave heating |

| Methyl substitution | Methyl acylhydrazine or methylation | Appropriate | Reflux or 80°C | Variable | Ensures methyl at 5-position |

| Morpholine functionalization | Morpholine + base | Acetonitrile or DMF | 80°C | Several hours | Nucleophilic substitution |

| TFA addition | Trifluoroacetic acid | Dichloromethane or acetonitrile | Room temp | Several hours | Salt formation |

Research Findings and Data Tables

Table 1: Effect of Cyclization Reagents and Conditions

| Method | Reagent | Solvent | Microwave Power | Reaction Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| DCC-mediated | Supported DCC | DMF | 140°C | 1 hour | 70-85 | High purity, scalable |

| PPh₃ + CBr₄ | Triphenylphosphine + CBr₄ | Acetonitrile | 150°C | 1 hour | 75-88 | Improved purity via filtration |

Table 2: Optimization of Morpholine and TFA Functionalization

| Entry | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Morpholine + K₂CO₃ | Acetonitrile | 80°C | 12 hours | 65 | Good substitution |

| 2 | TFA | Dichloromethane | RT | 4 hours | Complete salt formation |

Q & A

Q. What are the recommended synthetic routes for preparing 3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine?

The compound can be synthesized via cyclocondensation of morpholine derivatives with 5-methyl-1,3,4-oxadiazole precursors under microwave-assisted conditions. Key steps include:

- Reacting substituted hydrazides with morpholine-containing carbonyl intermediates in ethanol under reflux (2–4 hours).

- Using trifluoroacetic acid (TFA) as a catalyst to enhance cyclization efficiency .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. What analytical techniques are critical for characterizing this compound and its TFA salt?

- NMR Spectroscopy : TFA’s trifluoromethyl group can complicate and NMR interpretation due to splitting patterns and solvent interactions. Deuterated solvents (e.g., DMSO-d) are recommended to minimize artifacts .

- LC-MS : Validates molecular ion peaks ([M+H]) and detects impurities (e.g., residual TFA or unreacted intermediates). Use reverse-phase C18 columns with 0.1% TFA in the mobile phase for optimal separation .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm for oxadiazole) and TFA’s characteristic CF absorption (~1150 cm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when TFA is used as a solvent or catalyst?

- Solvent Selection : TFA’s high acidity (pKa ~0.3) can protonate intermediates, accelerating cyclization but risking side reactions. Co-solvents like dichloromethane or acetonitrile may mitigate excessive protonation .

- Temperature Control : Reactions above 80°C may degrade TFA, releasing CO and complicating purification. Monitor via in-line FTIR to track CF stability .

- Catalytic Loading : Limit TFA to <10 mol% to avoid salt formation during workup. For deprotection steps (e.g., tert-butyl groups), stoichiometric TFA (1–2 equiv) is required .

Q. How should researchers address contradictory spectral data (e.g., NMR splitting vs. LC-MS purity)?

- Artifact Identification : TFA can form adducts (e.g., [M+TFA-H] in negative-ion MS) or shift NMR signals. Compare spectra with/without TFA removal (e.g., lyophilization or neutralization with NaHCO) .

- Impurity Profiling : Use high-resolution MS to distinguish between isobaric species (e.g., residual morpholine vs. oxadiazole decomposition products) .

Q. What role does TFA play beyond acid catalysis in synthesizing this compound?

Q. What challenges arise in purifying TFA salts, and how can they be resolved?

- Hygroscopicity : TFA salts often absorb moisture, complicating drying. Use lyophilization or azeotropic co-evaporation with toluene .

- Residual TFA : Quantify via NMR or ion chromatography. Neutralize with weak bases (e.g., Amberlite IRA-67 resin) if residual TFA exceeds 0.1% .

Methodological Guidelines

Q. Table 1: Key Reaction Parameters for TFA-Mediated Syntheses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.